molecular formula C16H18N4O5 B3605011 Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate

Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate

Cat. No.: B3605011
M. Wt: 346.34 g/mol
InChI Key: IXOYPYRPIKSVOR-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate typically involves multiple steps:

    Formation of the Pyrazole Derivative: The initial step involves the nitration of 3,5-dimethylpyrazole to form 3,5-dimethyl-4-nitropyrazole.

    Acetylation: The nitropyrazole is then acetylated using acetic anhydride to form 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl chloride.

    Coupling with Benzoate: The final step involves the reaction of the acetyl chloride with ethyl 4-aminobenzoate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.

    Oxidation: The methyl groups on the pyrazole ring can be oxidized to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-[[2-(3,5-dimethyl-4-aminopyrazol-1-yl)acetyl]amino]benzoate.

    Substitution: 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoic acid.

    Oxidation: 4-[[2-(3,5-dicarboxypyrazol-1-yl)acetyl]amino]benzoate.

Scientific Research Applications

Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester and amide functionalities allow the compound to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate: Similar structure but lacks the benzoate moiety.

    4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoic acid: Similar structure but with a carboxylic acid instead of an ester.

Uniqueness

Ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate is unique due to the combination of a pyrazole derivative with a benzoate ester, providing a distinct set of chemical and biological properties that are not found in its similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-4-25-16(22)12-5-7-13(8-6-12)17-14(21)9-19-11(3)15(20(23)24)10(2)18-19/h5-8H,4,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOYPYRPIKSVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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